molecular formula C19H23N3O3 B086143 Nicotinoylprocaine CAS No. 13424-56-1

Nicotinoylprocaine

Cat. No. B086143
CAS RN: 13424-56-1
M. Wt: 341.4 g/mol
InChI Key: NTPIQBSWTZGMTC-UHFFFAOYSA-N
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Description

Isoursodeoxycholic acid is a bile acid and a 3β-epimer of ursodeoxycholic acid. It is known for its role in the metabolism of bile acids and has been studied for its potential therapeutic effects, particularly in liver diseases. This compound is notable for its ability to be isomerized back into ursodeoxycholic acid, making it a subject of interest in both clinical and research settings .

Scientific Research Applications

  • Nicotinamide, a form of vitamin B3, plays a crucial role in cellular energy metabolism and has potential therapeutic applications for a range of diseases including neurodegenerative, cardiovascular, and metabolic disorders (Mehmel, Jovanović, & Spitz, 2020).

  • Nicotinic acid, another form of vitamin B3, has been used for its lipid-lowering properties, acting primarily by decreasing lipolysis in adipose tissue (Tunaru et al., 2003).

  • Research on nicotinic acid and nicotinamide derivatives has explored their interactions with DNA, suggesting potential applications in modifying the properties of these compounds for therapeutic use (Zhao & Lu, 2017).

  • Nicotinamide has demonstrated cytoprotective properties, influencing various cellular pathways linked to survival and death, which may be relevant in treating immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).

  • Nicotinamide's impact on cell survival and differentiation, particularly in the context of human pluripotent stem cells, has been studied, revealing its role as a kinase inhibitor affecting various cellular processes (Meng et al., 2018).

  • Nicotinamide has also been studied for its potential in dermatology, with applications in treating nonmelanoma cancer, acne vulgaris, and other skin diseases (Forbat, Al‐Niaimi, & Ali, 2017).

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoursodeoxycholic acid

properties

IUPAC Name

2-(diethylamino)ethyl 4-(pyridine-3-carbonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-3-22(4-2)12-13-25-19(24)15-7-9-17(10-8-15)21-18(23)16-6-5-11-20-14-16/h5-11,14H,3-4,12-13H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPIQBSWTZGMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50158606
Record name Nicotinoylprocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13424-56-1
Record name Nicotinoylprocaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013424561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinoylprocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NICOTINOYLPROCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U2OXG6O70
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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